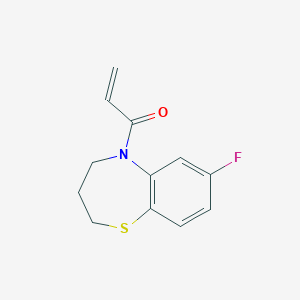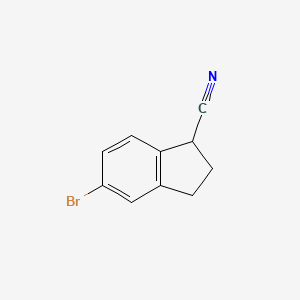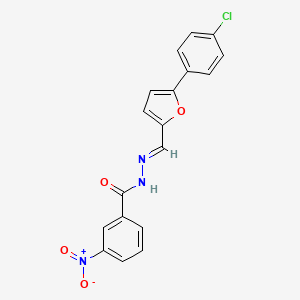![molecular formula C12H16O B2768017 2-[4-(2-Methylpropyl)phenyl]oxirane CAS No. 99333-91-2](/img/structure/B2768017.png)
2-[4-(2-Methylpropyl)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpropyl)phenyl]oxirane, also known as 2-(4-isobutylphenyl)oxirane, is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with an isobutyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropyl)phenyl]oxirane typically involves the epoxidation of 4-(2-methylpropyl)styrene. One common method is the reaction of 4-(2-methylpropyl)styrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
4-(2-Methylpropyl)styrene+m-CPBA→this compound+m-Chlorobenzoic acid
The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of 4-(2-methylpropyl)styrene using a titanium-based catalyst, such as titanium silicalite-1 (TS-1), in the presence of hydrogen peroxide as the oxidant. This method offers high selectivity and yield under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpropyl)phenyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Oxidation: The compound can be oxidized to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield the corresponding diol.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation: Oxidizing agents, such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4), are used under mild conditions.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under controlled conditions.
Major Products Formed
Nucleophilic Ring Opening: β-Substituted alcohols or amines.
Oxidation: Diols or other oxidized derivatives.
Reduction: Corresponding diols.
Scientific Research Applications
2-[4-(2-Methylpropyl)phenyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It is used in studies related to enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including its use as a starting material for the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpropyl)phenyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various nucleophiles, resulting in the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: Similar to 2-[4-(2-Methylpropyl)phenyl]oxirane but lacks the isobutyl group on the phenyl ring.
Phenyl Oxirane: Another similar compound with a phenyl group attached to the oxirane ring but without the isobutyl substitution.
4-Methylphenyl Oxirane: Contains a methyl group on the phenyl ring instead of an isobutyl group.
Uniqueness
This compound is unique due to the presence of the isobutyl group on the phenyl ring, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, selectivity, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONURYQTOBJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)



![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/new.no-structure.jpg)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)



![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)
![4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2767957.png)
